3-Iodo-4-methoxytoluene

説明

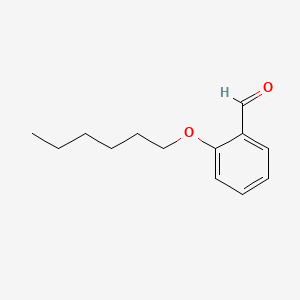

The compound 3-Iodo-4-methoxytoluene is a chemically modified toluene molecule where an iodine atom is substituted at the third position and a methoxy group at the fourth position of the benzene ring. This structure is a derivative of toluene and is of interest due to its potential applications in various chemical syntheses and its influence on the physical and chemical properties of the compounds it is incorporated into.

Synthesis Analysis

The synthesis of compounds related to 3-Iodo-4-methoxytoluene can be complex, involving multiple steps and various reagents. For instance, a method for synthesizing 2,3,4,5-tetramethoxytoluene, which shares a similar methoxy substitution pattern, starts with 4-methyltoluene and involves catalysis by iron powder and cuprous chloride to yield high purity products . Additionally, the synthesis of 3-iodocoumarins and 3-iodobutenolides, which are structurally related to 3-Iodo-4-methoxytoluene, employs iodocyclization of ethoxyalkyne diols under mild conditions to achieve good to excellent yields . These methods highlight the versatility and reactivity of iodine and methoxy substituted toluenes in organic synthesis.

Molecular Structure Analysis

The molecular structure of 3-Iodo-4-methoxytoluene is not directly discussed in the provided papers. However, the structure of related compounds suggests that the presence of substituents like methoxy groups can significantly influence the electronic and steric properties of the molecule. For example, in trioxotriangulene derivatives, methoxy groups can increase the LUMO energy and cause shifts in redox potential, indicating that similar effects might be observed in 3-Iodo-4-methoxytoluene .

Chemical Reactions Analysis

The reactivity of 3-Iodo-4-methoxytoluene would be influenced by the presence of the iodine and methoxy groups. Iodine is a good leaving group, which can facilitate various nucleophilic substitution reactions. The methoxy group can act as a directing group in electrophilic aromatic substitution reactions and can also influence the electronic properties of the aromatic ring. For example, the synthesis of furan-fused heterocycles from related compounds involves a sequence of coupling, dealkylation, and annulation reactions, demonstrating the potential reactivity of the iodine and methoxy substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-4-methoxytoluene would be affected by the substituents on the aromatic ring. The iodine atom would increase the molecular weight and could potentially affect the boiling point and density of the compound. The methoxy group could influence the solubility of the compound in organic solvents due to its electron-donating effects. The magnetic properties of related polymeric materials, such as poly[(3-methoxy)4,6-toluene], show that doping with iodine can induce distortions that affect electron spin resonance (ESR) line distribution, suggesting that the iodine substitution in 3-Iodo-4-methoxytoluene could also affect its magnetic properties .

科学的研究の応用

Electrosynthesis and Electrochemical Reactions

The anodic methoxylation of 4-methoxytoluene, which is structurally related to 3-iodo-4-methoxytoluene, has been studied in thin-gap, single-pass high-conversion reactors. These studies demonstrate high product yields and selectivities, showcasing the potential of 4-methoxytoluene derivatives in organic electrosynthesis processes (Attour et al., 2008). Similarly, the electrochemical oxidation of p-methoxytoluene at graphite/Nafion composite electrodes has been explored, producing p-methoxybenzaldehyde and p-methoxybenzoic acid, indicating the utility of methoxytoluene derivatives in electrosynthesis applications (Jiang et al., 1998).

作用機序

Mode of Action

Given its chemical structure, it is possible that it interacts with its targets through electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . .

Pharmacokinetics

Its molecular weight is 248.0609 , which suggests that it may have good bioavailability due to its relatively small size.

特性

IUPAC Name |

2-iodo-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASGOCIPNQWXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198641 | |

| Record name | 3-Iodo-4-methoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50597-88-1 | |

| Record name | 3-Iodo-4-methoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050597881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodo-4-methoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)